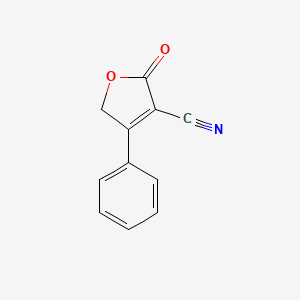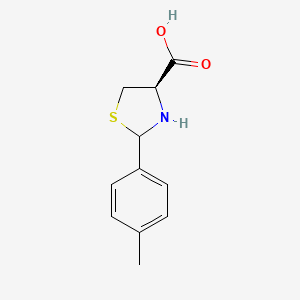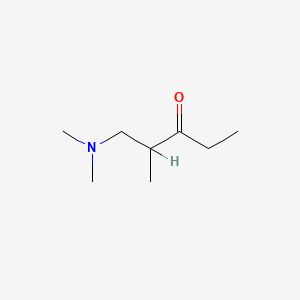
1-二甲基氨基-2-甲基戊烷-3-酮
描述
1-Dimethylamino-2-methylpentan-3-one is an organic compound with the molecular formula C8H17NO It is a ketone with a dimethylamino group and a methyl group attached to the pentan-3-one backbone
科学研究应用
1-Dimethylamino-2-methylpentan-3-one has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
Target of Action
The primary target of 1-Dimethylamino-2-methylpentan-3-one is the μ-opioid receptor . This receptor plays a crucial role in the body’s response to pain and is a common target for analgesic drugs .
Mode of Action
1-Dimethylamino-2-methylpentan-3-one acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in pain relief . In addition to its action on the μ-opioid receptor, 1-Dimethylamino-2-methylpentan-3-one also inhibits the reuptake of noradrenaline , which can enhance its analgesic effects .
Biochemical Pathways
The activation of the μ-opioid receptor by 1-Dimethylamino-2-methylpentan-3-one triggers a cascade of events in the body’s pain pathways . This includes the inhibition of pain signals being sent to the brain, resulting in a reduction in the perception of pain . The inhibition of noradrenaline reuptake can also contribute to this effect by increasing the availability of noradrenaline in the synaptic cleft .
Result of Action
The result of 1-Dimethylamino-2-methylpentan-3-one’s action is a reduction in the perception of pain . By activating the μ-opioid receptor and inhibiting noradrenaline reuptake, it interferes with the transmission of pain signals, leading to an analgesic effect .
生化分析
Biochemical Properties
1-Dimethylamino-2-methylpentan-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the μ-opioid receptor, producing analgesic effects . The compound’s interaction with this receptor mimics the action of endogenous endorphins, leading to pain relief. Additionally, 1-Dimethylamino-2-methylpentan-3-one can form intermediate complexes with catalysts during synthetic reactions.
Cellular Effects
1-Dimethylamino-2-methylpentan-3-one affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For example, the compound’s interaction with the μ-opioid receptor can modulate pain signaling pathways, leading to changes in cellular metabolism and gene expression . These effects can result in altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of 1-Dimethylamino-2-methylpentan-3-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the μ-opioid receptor, leading to the activation of downstream signaling pathways that result in analgesic effects . Additionally, 1-Dimethylamino-2-methylpentan-3-one can form intermediate complexes with catalysts, influencing the outcome of synthetic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dimethylamino-2-methylpentan-3-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Dimethylamino-2-methylpentan-3-one is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of 1-Dimethylamino-2-methylpentan-3-one vary with different dosages in animal models. At lower doses, the compound produces analgesic effects by interacting with the μ-opioid receptor . At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the enantiomers of 1-Dimethylamino-2-methylpentan-3-one have different pharmacological properties, with the (+) enantiomer being more potent than the (-) enantiomer .
Metabolic Pathways
1-Dimethylamino-2-methylpentan-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the acidic hydrolysis of 1-Dimethylamino-2-methylpentan-3-one yields N,N-dimethylformamide (DMF) . This metabolic pathway highlights the compound’s role in biochemical reactions and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-Dimethylamino-2-methylpentan-3-one within cells and tissues involve interactions with transporters and binding proteins. The compound’s solubility in methanol (MeOH) facilitates its distribution within biological systems . Additionally, its localization and accumulation in specific tissues can influence its activity and function.
准备方法
Synthetic Routes and Reaction Conditions: 1-Dimethylamino-2-methylpentan-3-one can be synthesized through a Mannich reaction involving pentan-3-one, formaldehyde, and dimethylamine. The reaction typically involves refluxing these reactants to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 1-Dimethylamino-2-methylpentan-3-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification steps to isolate the compound .
化学反应分析
Types of Reactions: 1-Dimethylamino-2-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 2-Dimethylamino-2-methylpentan-3-one
- 3-Dimethylamino-2-methylpentan-3-one
- 1-Dimethylamino-3-methylpentan-3-one
Comparison: 1-Dimethylamino-2-methylpentan-3-one is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for specific research and industrial purposes .
属性
IUPAC Name |
1-(dimethylamino)-2-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388851 | |
| Record name | 1-dimethylamino-2-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51690-03-0 | |
| Record name | 1-dimethylamino-2-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Dimethylamino-2-methylpentan-3-one of interest in analgesic drug development?
A1: 1-Dimethylamino-2-methylpentan-3-one serves as a crucial building block in synthesizing alkylaminoalkylnaphthalene derivatives, particularly compound 3 (1-ethyl-1-hydroxy-1-[2-(6-hydroxynaphthyl)]-2-methyl-3- dimethylaminopropane) []. This compound exhibits promising opioid-like analgesic properties, including μ-selective ligand competition and enkephalin hydrolyzing enzyme inhibition [].
Q2: How does the stereochemistry of 1-Dimethylamino-2-methylpentan-3-one-derived compounds affect their analgesic activity?
A2: 1-Dimethylamino-2-methylpentan-3-one possesses two chiral centers, allowing for the existence of diastereomers and enantiomers. Research has shown that the binding of opioid-like analgesics to their target receptors is stereoselective []. Specifically, the (+)-(1R,2R)-enantiomer of compound 3, derived from the corresponding enantiomer of 1-Dimethylamino-2-methylpentan-3-one, demonstrates significantly greater analgesic potency compared to its racemic counterpart or the (1S,2S)-enantiomer []. This highlights the importance of stereochemical control in synthesizing these analgesic compounds to optimize their activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)
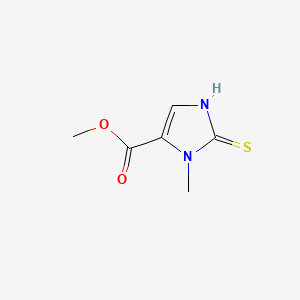
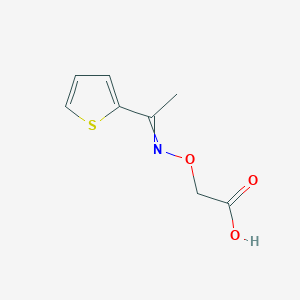
![ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)
![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)
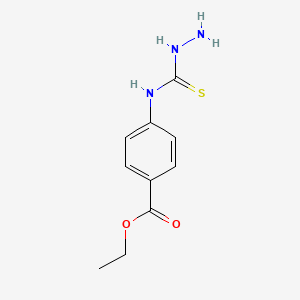
![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)
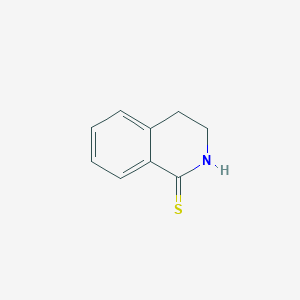
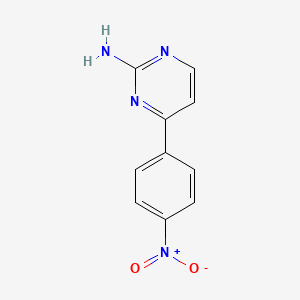

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)

